molecular formula C13H23Cl2N3O B2643445 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride CAS No. 2125445-74-9

3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride

Cat. No.: B2643445
CAS No.: 2125445-74-9
M. Wt: 308.25
InChI Key: YNKUUMSTUQHLQP-UHFFFAOYSA-N
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Description

3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane dihydrochloride is a spirocyclic compound featuring a pyrazole substituent and a 7-oxa-2-azaspiro[3.5]nonane core. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

3-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.2ClH/c1-10(2)16-8-11(7-15-16)12-13(9-14-12)3-5-17-6-4-13;;/h7-8,10,12,14H,3-6,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKUUMSTUQHLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C2C3(CCOCC3)CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting with the formation of the pyrazole ring. The spirocyclic structure is then formed through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted pyrazole derivatives .

Scientific Research Applications

Pharmacological Properties

The primary pharmacological interest in this compound lies in its role as a monoacylglycerol lipase inhibitor . MAGL is an enzyme that hydrolyzes monoacylglycerols into glycerol and free fatty acids, thus playing a significant role in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, which may have various therapeutic effects.

Case Studies and Research Findings

  • Pain Management
    • A study demonstrated that compounds similar to 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride effectively reduced pain responses in animal models. The increase in endocannabinoid levels contributed to analgesic effects, suggesting potential for chronic pain management therapies .
  • Anti-inflammatory Effects
    • Research indicated that MAGL inhibitors can attenuate inflammation in various models of inflammatory diseases. The compound showed promise in reducing markers of inflammation and improving outcomes in preclinical models of arthritis .
  • Neuroprotective Properties
    • Investigations into neurodegenerative diseases revealed that MAGL inhibition could protect against neuronal damage. Enhanced endocannabinoid signaling was linked to improved cognitive function and reduced neuroinflammation in models simulating Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity for its targets, leading to various biological effects .

Comparison with Similar Compounds

7-Oxa-2-azaspiro[3.5]nonane Hydrochloride (CAS 1417633-09-0)

  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 163.65 g/mol
  • Key Features : The parent spirocyclic structure lacks the pyrazole substituent, making it simpler but less pharmacologically active. It is often used as a building block for derivatives .
Property Target Compound 7-Oxa-2-azaspiro[3.5]nonane HCl
Core Structure Pyrazole-functionalized Unsubstituted
Solubility High (due to dihydrochloride) Moderate
Pharmacological Activity Likely enhanced Limited

7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride (CAS 1588441-26-2)

  • Molecular Formula : C₈H₁₈Cl₂N₂
  • Molecular Weight : 221.15 g/mol
  • This structural variation impacts receptor binding profiles .

Pyrazole-Containing Spirocyclic Derivatives

3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane Dihydrochloride

  • Key Features : Differs by a methyl group instead of propan-2-yl on the pyrazole. The reduced steric bulk may lower lipophilicity but improve metabolic stability .
Property Target Compound (Propan-2-yl) Methyl Analog
Substituent Size Larger (isopropyl) Smaller (methyl)
LogP (Predicted) ~2.5 ~1.8
Metabolic Stability Moderate Higher

8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives

  • Example : Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione)
  • Key Features : Larger spiro ring (4.5 vs. 3.5) and additional piperazine moieties confer distinct pharmacokinetic properties, such as prolonged half-life but reduced BBB penetration .

Functional and Pharmacological Comparisons

Bioactivity and Target Engagement

  • Target Compound: Predicted to interact with CNS targets (e.g., serotonin receptors) due to spirocyclic rigidity and pyrazole’s hydrogen-bonding capacity. No direct data available, but analogs show affinity for 5-HT₁A and D₂ receptors .
  • 7-Methyl-2,7-diazaspiro[3.5]nonane diHCl: Exhibits higher affinity for σ receptors, attributed to the additional nitrogen .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity
3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane diHCl Not Available C₁₄H₂₃Cl₂N₃O 332.26 (calc.) ≥95% (typical)
7-Oxa-2-azaspiro[3.5]nonane HCl 1417633-09-0 C₇H₁₄ClNO 163.65 98%
7-Methyl-2,7-diazaspiro[3.5]nonane diHCl 1588441-26-2 C₈H₁₈Cl₂N₂ 221.15 95%

Table 2. Pharmacokinetic Predictions

Compound LogP PSA (Ų) BBB Penetration Metabolic Stability
Target Compound 2.5 65 Moderate Moderate
3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane diHCl 1.8 60 High High
7-Methyl-2,7-diazaspiro[3.5]nonane diHCl 1.2 75 Low Low

Biological Activity

The compound 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane; dihydrochloride is a member of the spirocyclic compounds, which have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C10_{10}H19_{19}Cl2_{2}N\O

The compound features a spirocyclic framework that is essential for its biological activity, particularly in targeting specific proteins involved in disease pathways.

Research indicates that this compound acts as an inhibitor of fibroblast growth factor receptors (FGFR) , which are implicated in various cancers and developmental disorders. The inhibition of FGFR can disrupt signaling pathways that promote tumor growth and survival, making it a candidate for cancer therapy .

Antitumor Activity

A study evaluated the antitumor effects of related compounds within the same chemical family. The results showed that derivatives of 2-azaspiro[3.5]nonane exhibited significant antitumor activity against several cancer cell lines, suggesting that similar derivatives could possess comparable effects .

In Vivo Studies

In vivo studies using xenograft models have demonstrated that compounds with similar structural motifs can lead to a dose-dependent reduction in tumor size. For instance, a derivative showed promising results in inhibiting KRAS G12C mutations associated with non-small cell lung cancer .

Data Table: Biological Activity Summary

Activity Target Effect Reference
FGFR InhibitionFGFR1, FGFR2, FGFR3, FGFR4Inhibition of tumor growth
Antitumor ActivityVarious Cancer Cell LinesDose-dependent tumor reduction
Metabolic StabilityHuman and Mouse Liver MicrosomesHigh metabolic stability observed

Case Studies

  • Case Study on KRAS G12C Inhibition :
    • A study reported the development of a compound that binds covalently to the KRAS G12C protein, demonstrating effective inhibition in preclinical models. This highlights the potential for 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane derivatives to target similar pathways effectively .
  • Inhibitory Effects on Inflammatory Disorders :
    • Other studies have indicated that spirocyclic compounds can also act as inhibitors for monoacylglycerol lipase (MAGL), which is involved in pain and inflammatory responses. This suggests a broader therapeutic potential beyond oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis involves coupling pyrazole derivatives with spirocyclic intermediates. For example, sulfonylation reactions under cooled conditions (e.g., –20°C in dichloromethane with triethylamine) can enhance regioselectivity . Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or methanol) improves purity . Yield optimization requires monitoring reaction times (40–48 hours for intermediates) and stoichiometric ratios of sulfonyl chlorides to azaspiro precursors .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use high-resolution LC-MS with Chromolith® HPLC columns to confirm molecular weight and purity . For stereochemical analysis, employ X-ray crystallography (as demonstrated for related spiro compounds) . Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of the pyrazole and azaspiro moieties .

Q. How does the hydrochloride salt form influence solubility and stability in pharmacological assays?

  • Methodological Answer : Compare solubility profiles in polar solvents (e.g., water, methanol) versus non-polar media using UV-Vis spectroscopy. Stability studies under varying pH (e.g., simulated gastric fluid) require accelerated degradation assays monitored via HPLC . The hydrochloride salt enhances aqueous solubility, critical for in vitro cellular permeability assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrazole substituents on biological activity?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., methyl, fluorophenyl) at the pyrazole 1-position. Test inhibition potency against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate electronic effects (Hammett constants) and steric bulk (molecular docking) with IC50 values . For spirocyclic modifications, compare azaspiro ring sizes (e.g., [3.5] vs. [4.5]) to assess conformational flexibility .

Q. What experimental frameworks are suitable for assessing environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Adopt a split-split plot design with abiotic/biotic compartments (water, soil, microbiota). Monitor degradation via LC-MS/MS, quantifying metabolites like 7-oxa-2-azaspiro[3.5]nonane. Use OECD 301F guidelines for ready biodegradability testing . For ecotoxicology, apply microcosm models to evaluate bioaccumulation in Daphnia magna .

Q. How should researchers address contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic molecular conformations?

  • Methodological Answer : Perform variable-temperature NMR to detect ring-flipping or pyrazole rotation. For ambiguous signals, use 2D-COSY and HSQC to assign proton-carbon correlations. Computational modeling (DFT or MD simulations) can predict low-energy conformers and validate experimental observations .

Q. What statistical approaches are recommended for validating reproducibility in pharmacological dose-response studies?

  • Methodological Answer : Implement randomized block designs with quadruplicate replicates to control batch variability . Analyze EC50 values using nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals. For outliers, apply Grubbs’ test and repeat assays under blinded conditions .

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